Histamine dihydrochloride

概要

説明

Histamine dihydrochloride is a salt form of histamine, a biogenic amine involved in local immune responses, regulating physiological functions in the gut, and acting as a neurotransmitter. It is commonly used in the medical field for its role in preventing relapse in patients diagnosed with acute myeloid leukemia . This compound is also an active ingredient in topical analgesics for temporary relief of minor aches and pains associated with arthritis, simple backache, bruises, sprains, and strains .

準備方法

Synthetic Routes and Reaction Conditions: Histamine dihydrochloride is synthesized through a two-step process involving decarboxylation and salification. The decarboxylation reaction involves the raw material L-histidine, which is reacted in a mixed solvent of propylene glycol and acetophenone. The reaction is carried out at elevated temperatures until the solution becomes clear, ensuring the water content is below 0.5 wt% .

Industrial Production Methods: For industrial production, the decarboxylation reaction is followed by a salification process where the reaction solution is cooled, and hydrogen chloride gas is introduced to form this compound. This method is efficient for large-scale production due to its simplicity and the availability of raw materials .

化学反応の分析

Acid-Base Reactions and Salt Formation

Histamine dihydrochloride forms through sequential protonation:

- Monohydrochloride Formation : Histamine free base reacts with 0.85–1.05 equivalents of HCl in isopropanol, forming histamine monohydrochloride . Excess HCl (>1.4 eq) increases impurities (Table 2) .

- Dihydrochloride Formation : The monohydrochloride is treated with HCl/isopropanol (1.05 eq) to precipitate the dihydrochloride salt. Co-solvents like methylene chloride improve purity (Table 4) .

Table 2: HCl Equivalents vs. Purity

| HCl (eq) | Crude Yield (%) | Impurity #1 (%) | Impurity #2 (%) |

|---|---|---|---|

| 0.5 | 43.3 | 0.05 | 0.14 |

| 0.76 | 53.5 | 0.09 | 0.20 |

Schiff Base Formation

This compound reacts with aldehydes to form Schiff bases under mild conditions :

- Procedure : this compound is deprotonated with KOH in methanol, then treated with aldehydes (e.g., benzaldehyde, 4-nitrobenzaldehyde) to yield H(1–20) derivatives.

- Mechanism : The primary amine group reacts with carbonyl carbons, forming imine bonds () .

Electropolymerization and Redox Behavior

At carbon electrodes, histamine undergoes one-electron oxidation (+1.1 V vs Ag/AgCl), forming a radical cation that dimerizes and polymerizes into polyhistamine .

- Mechanism :

- Impact : Electropolymerization fouls electrodes but provides insights into histamine’s electrochemical detection .

Degradation Pathways

This compound is metabolized via two enzymatic pathways :

- Histamine N-Methyltransferase (HNMT) : Methylates histamine to -methylhistamine (major pathway in the CNS).

- Diamine Oxidase (DAO) : Oxidizes histamine to imidazole acetaldehyde (dominant in peripheral tissues).

Receptor-Mediated Interactions

This compound binds to H1–H4 receptors, modulating physiological responses:

- H1 Receptor : Mediates HMGB1 release from vascular endothelial cells via G-coupled signaling .

- H2 Receptor : Inhibits ROS production in phagocytes, synergizing with interleukin-2 (IL-2) in immunotherapy 22.

Stability and Decomposition

- pH Sensitivity : Stable in acidic conditions (pH < 4); decomposes at neutral/basic pH via dehydrohalogenation .

- Thermal Stability : Degrades above 150°C, releasing HCl and forming histamine free base .

Table 3: Co-solvent Effects on Final Product Purity

| Co-solvent | HPLC Purity (% a/a) | Impurity #1 (%) | Impurity #2 (%) |

|---|---|---|---|

| CHCl | 45.9 | 0.10 | 0.15 |

| Toluene | 49.5 | 0.13 | 0.31 |

Analytical Characterization

HPLC methods (Waters Symmetry C-18 column) quantify purity and impurities (Tables 7–9) :

科学的研究の応用

Oncology

Histamine dihydrochloride has been utilized in the treatment of certain cancers, notably acute myeloid leukemia (AML). In Europe, HDC is approved for use in combination with interleukin-2 (IL-2) to enhance the immune response against cancer cells. A study highlighted its pharmacokinetic properties and safety profile in Chinese patients, indicating that HDC was well tolerated and exhibited a rapid absorption rate compared to Western populations .

Table 1: Clinical Trials Involving this compound

Immunotherapy

HDC acts as an immunomodulator, influencing both pro-tumorigenic and anti-tumor immune responses. It has shown promise in enhancing immune responses against tumors, potentially leading to improved patient outcomes in various malignancies .

Detection Techniques

Recent advancements have introduced HDC in diagnostic methodologies, particularly through surface-enhanced Raman spectroscopy (SERS). A study demonstrated the capability of gold nanostars to detect low concentrations of HDC, which can be applied for food safety testing and biomedical diagnostics .

Table 2: Detection Methods Using this compound

Pharmacokinetics

The pharmacokinetic profile of HDC has been explored in various studies, revealing differences based on demographic factors such as ethnicity. Research indicates that HDC's absorption and elimination rates may vary significantly between populations, underscoring the need for tailored therapeutic approaches .

Safety Profile

Multiple studies have assessed the safety of HDC administration. Findings consistently show that it is generally well tolerated with minimal adverse effects when administered at therapeutic doses . This safety profile is crucial for its continued use in clinical settings.

作用機序

Histamine dihydrochloride acts by improving the immune-enhancing properties of interleukin-2. It inhibits the formation of reactive oxygen species, which in turn prevents the suppression of T cells and natural killer cells by tumor-associated monocytes . This mechanism is mediated through H2 receptors on the surface of monocytes . Additionally, histamine acts directly on blood vessels to dilate arteries and capillaries, mediated by both H1 and H2 receptors .

類似化合物との比較

Histamine: The parent compound, involved in immune responses and neurotransmission.

4-Imidazoleethylamine: A structural analog with similar biological activities.

5-Imidazoleethylamine: Another analog with comparable properties.

Uniqueness: Histamine dihydrochloride is unique due to its dual role in both medical and industrial applications. Its ability to enhance the immune response in combination with interleukin-2 sets it apart from other histamine derivatives .

生物活性

Histamine dihydrochloride, a synthetic derivative of histamine, plays a significant role in various biological processes, particularly in immunomodulation, vasodilation, and as a neurotransmitter. This article explores its biological activity, pharmacological effects, and clinical implications based on diverse research findings.

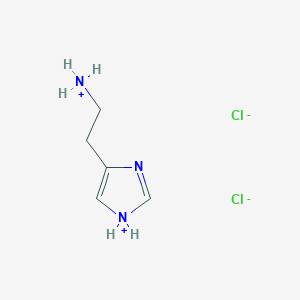

- Chemical Name : 2-(1H-imidazol-5-yl)ethanamine dihydrochloride

- Molecular Formula : C₅H₉N₃·2HCl

- Molecular Weight : 184.07 g/mol

- CAS Number : 56-92-8

This compound acts primarily as an agonist at histamine receptors (H1, H2, H3, and H4). Its biological activities include:

- Vasodilation : Histamine induces vasodilation by acting on H1 and H2 receptors, leading to increased blood flow and decreased systemic blood pressure .

- Bronchoconstriction : It can cause bronchoconstriction via H1 receptor activation, affecting respiratory function .

- Immunomodulation : Histamine influences immune responses by modulating the activity of T cells and natural killer cells. It inhibits the formation of reactive oxygen species that suppress immune cell activation .

Table 1: Biological Effects of this compound

Clinical Applications

This compound has been investigated for its therapeutic potential in various conditions:

- Cancer Therapy : A phase III trial demonstrated that this compound combined with IL-2 significantly improved leukemia-free survival in patients with acute myeloid leukemia (AML) compared to controls. The treatment was well-tolerated with manageable side effects such as thrombocytopenia and headache .

- Allergic Reactions : Due to its vasodilatory and bronchoconstrictory properties, this compound is studied for its role in allergic responses and potential therapeutic interventions for allergic disorders.

- Inflammatory Conditions : Research indicates that histamine may contribute to eosinophilic inflammation, suggesting its role in conditions like asthma and allergic rhinitis .

Case Study 1: this compound in AML Treatment

A multicenter trial involving adult patients with AML assessed the efficacy of this compound combined with IL-2. Results indicated improved leukemia-free survival rates among treated patients compared to those receiving no treatment. Notably, the therapy was well-tolerated with adverse events primarily classified as mild to moderate .

Case Study 2: Eosinophil Adhesion Mechanism

A study focused on the role of histamine receptors in eosinophil adhesion revealed that selective H4 receptor agonists significantly increased eosinophil adherence to endothelial cells. This finding underscores the importance of histamine in mediating inflammatory responses through eosinophil dynamics .

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling histamine dihydrochloride in laboratory settings?

this compound requires adherence to strict safety measures. In case of exposure:

- Inhalation : Move the affected individual to fresh air; administer artificial respiration if necessary .

- Skin/Eye Contact : Wash thoroughly with water for ≥15 minutes .

- Ingestion : Rinse the mouth with water (do not induce vomiting) and seek medical attention . Always consult Safety Data Sheets (SDS) for hazard-specific guidelines, as some risks (e.g., chronic toxicity) may lack detailed data .

Q. How should this compound solutions be prepared for pharmacological studies?

- Conversion Factor : Use a conversion factor of 0.6038 to calculate histamine base equivalents from this compound .

- Solubility : Dissolve in saline or distilled water, as demonstrated in guinea-pig esophageal muscle contraction studies (final bath concentrations: 0.1–10 µM) .

- Storage : Prepare stock solutions (e.g., 100 mM) in water, aliquot, and store at -20°C to avoid degradation .

Q. What in vitro models are suitable for studying histamine-induced smooth muscle contractions?

- Guinea-Pig Esophageal Muscularis Mucosae : This model shows dose-dependent contractions (0.1–10 µM this compound) with rapid onset (2–3 min) and reversibility upon washing .

- Experimental Design : Use paired or unpaired Student’s t-tests for statistical analysis (n=6–10 preparations per group) .

Advanced Research Questions

Q. How can histamine receptor subtype-specific effects be isolated in experimental designs?

- Selective Antagonists/Agonists :

- H1 Receptor : Use diphenhydramine hydrochloride (Ki = 25 nM) to block H1-mediated responses .

- H3 Receptor : Apply 1-methylthis compound (selective H3 agonist) to study neurotransmitter modulation .

- H4 Receptor : JNJ-39758979 dihydrochloride (Ki = 25 nM for human H4) is effective for antagonism studies .

- Validation : Combine receptor-specific ligands with knockout models or RNA silencing to confirm target engagement .

Q. What methodological considerations are critical for clinical trials involving this compound in acute myeloid leukemia (AML)?

- Combination Therapy : Co-administer with interleukin-2 (IL-2) to enhance natural killer cell activity, as shown in Phase 3 trials (n=320 patients) .

- Endpoint Selection : Use leukemia-free survival (LFS) as a primary endpoint, with this compound (0.5 mg/kg subcutaneously) administered post-chemotherapy .

- Adverse Event Monitoring : Track hypotension and allergic reactions, which are dose-limiting in immunocompromised patients .

Q. How can this compound be used to study astrocytic potassium (K⁺) clearance in neurological research?

- Electrophysiological Setup : Apply 50 µM this compound via bath perfusion in brain slices. Measure [K⁺]₀ changes using K⁺-selective microelectrodes .

- Pharmacological Blockade : Add tetrodotoxin (TTX, 1 µM) to isolate astrocyte-specific effects from neuronal activity .

- Data Analysis : Calculate K⁺ clearance rates by dividing concentration amplitude by decay time (90–10%) .

Q. What advanced analytical techniques improve histamine detection in complex matrices like food or biological fluids?

- Molecularly Imprinted Polymers (MIPs) : Synthesize MIPs using this compound as a template. Validate specificity via FTIR (e.g., 3450 cm⁻¹ N-H stretching) .

- Capillary Electrophoresis (CE) : Combine MIP-based solid-phase extraction with CE for sensitivity (LOD: 0.1 µg/mL) in fish samples .

- Cross-Validation : Use HPLC or LC-MS to confirm results, ensuring minimal interference from structurally similar biogenic amines (e.g., cadaverine) .

特性

IUPAC Name |

2-(1H-imidazol-5-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3.2ClH/c6-2-1-5-3-7-4-8-5;;/h3-4H,1-2,6H2,(H,7,8);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPZMYIBUHIPZOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1058767 | |

| Record name | 1H-Imidazole-4-ethanamine, dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56-92-8 | |

| Record name | Histamine dihydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole-5-ethanamine, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Imidazole-4-ethanamine, dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-imidazol-4-ylethylamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.272 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HISTAMINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3POA0Q644U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。